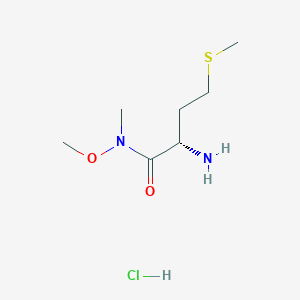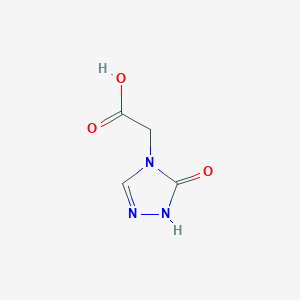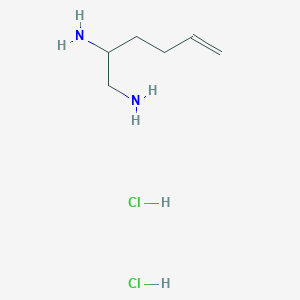![molecular formula C9H10Cl2O2S2 B1459199 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride CAS No. 1375067-43-8](/img/structure/B1459199.png)
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride
Übersicht
Beschreibung
“3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” is a chemical compound that has gained significant attention in scientific research1. It is also known as CPC-11.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature2. For instance, 1-Propanesulfonyl chloride was used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids3. However, specific synthesis methods for “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” are not readily available in the search results.
Molecular Structure Analysis
The molecular formula of “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” is C9H10Cl2O2S21. However, detailed structural information such as bond lengths and angles, or a 3D structure, is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” are not available in the search results. However, related compounds such as 1-Propanesulfonyl chloride have been used in the synthesis of ionic liquids3.Physical And Chemical Properties Analysis
The molecular weight of “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” is 285.2 g/mol1. Other physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Chemiluminescence and Oxidation Studies
Research by Watanabe et al. (2010) focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds, including derivatives similar to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride, were studied for their base-induced chemiluminescence properties, shedding light on their potential applications in analytical chemistry and possibly in imaging technologies (Watanabe et al., 2010).
Synthesis of Alkane- and Arylsulfonyl Chlorides
Lezina et al. (2011) introduced a new method for synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide. This research highlights the broader chemical synthesis applications of compounds related to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride, underlining its importance in the production of various industrial chemicals (Lezina et al., 2011).
Drug Development for Alzheimer’s Disease
Rehman et al. (2018) synthesized new N-substituted derivatives of a similar compound to explore new drug candidates for Alzheimer’s disease, indicating the potential pharmaceutical applications of 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride in neurodegenerative disease research and treatment (Rehman et al., 2018).
Functional Aromatic Multisulfonyl Chlorides
Percec et al. (2001) researched the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors. This study emphasizes the role of compounds like 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride in the preparation of dendritic and other complex organic molecules, pivotal in material science and organic chemistry (Percec et al., 2001).
Novel Synthesis of Benzothiazepines
Chhakra et al. (2019) describe the efficient synthesis of novel benzothiazepines incorporating the sulfonyl group, a process in which compounds similar to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride may be utilized. This underscores the compound's relevance in the synthesis of therapeutic agents (Chhakra et al., 2019).
Safety And Hazards
Specific safety and hazard information for “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” is not available in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions of research involving “3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride” are not specified in the search results. However, given its attention in scientific research1, it may have potential applications in various fields.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S2/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBGYKFCTXWJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)


![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)

![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)



![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)
